Mal-PEG5-PFP

Bioconjugation Linker Stability ADC

Mal-PEG5-PFP (CAS 1807512-46-4) is a monodisperse, non-cleavable heterobifunctional linker composed of a maleimide group, a pentafunctional PEG5 spacer, and a pentafluorophenyl ester. Its primary utility lies in the precise conjugation of thiol-containing biomolecules (e.g., antibodies, peptides) to amine-containing payloads (e.g., cytotoxic drugs, ligands).

Molecular Formula C23H26F5NO9
Molecular Weight 555.4 g/mol
Cat. No. B608847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG5-PFP
SynonymsMal-PEG5-PFP
Molecular FormulaC23H26F5NO9
Molecular Weight555.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2
InChIKeyHVQHYQSUANAJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG5-PFP as a Key Heterobifunctional Linker in ADC and PROTAC Procurement


Mal-PEG5-PFP (CAS 1807512-46-4) is a monodisperse, non-cleavable heterobifunctional linker composed of a maleimide group, a pentafunctional PEG5 spacer, and a pentafluorophenyl ester. Its primary utility lies in the precise conjugation of thiol-containing biomolecules (e.g., antibodies, peptides) to amine-containing payloads (e.g., cytotoxic drugs, ligands) . The compound serves as a critical building block in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where its hydrophilic PEG chain enhances solubility and reduces aggregation of the final bioconjugate .

Why Mal-PEG5-PFP Cannot Be Trivially Substituted: The Criticality of Ester Stability and PEG Chain Length


The performance of a heterobifunctional linker in bioconjugation is highly dependent on its specific chemistry and architecture. Substituting Mal-PEG5-PFP with a closely related analog, such as one containing a different PEG length or an NHS ester instead of PFP, can lead to significant and measurable differences in critical process parameters. For instance, the choice between PFP and NHS ester directly impacts hydrolytic stability and reaction efficiency , while the length of the PEG chain (PEG5 vs. PEG4 or PEG6) can dramatically alter conjugation yields due to steric effects [1]. These differences are not academic; they translate directly into variations in drug-to-antibody ratio (DAR), aggregation propensity, and overall yield, which are key decision drivers in both research and process development.

Quantitative Evidence Guide for Differentiating Mal-PEG5-PFP in Procurement


Mal-PEG5-PFP vs. Mal-PEG5-NHS: Superior Hydrolytic Stability of PFP Ester

The pentafluorophenyl (PFP) ester in Mal-PEG5-PFP exhibits superior hydrolytic stability compared to the N-hydroxysuccinimide (NHS) ester found in a direct comparator like Mal-PEG5-NHS. PFP esters have been demonstrated to have excellent stability to hydrolysis, comparing favorably even to NHS esters [1]. While a direct half-life value for Mal-PEG5-PFP in aqueous buffer is not available from these sources, the half-life of a PEG-NHS ester has been reported to exceed 120 minutes at pH 7.4 [2], but this drops sharply to below 9 minutes at pH 9.0 [2]. In contrast, the PFP ester is less subject to hydrolysis than NHS esters, resulting in more efficient reactions .

Bioconjugation Linker Stability ADC

Mal-PEG5-PFP vs. Shorter PEG Linkers (e.g., PEG1-3): Improved Conjugation Yield via Optimized PEG5 Chain Length

The PEG5 spacer in Mal-PEG5-PFP provides an optimal length for overcoming steric hindrance during conjugation, leading to higher yields compared to shorter PEG linkers. A study on brush polymer-protein conjugates found that increasing the ethylene glycol linker length from 1 to 3 units improved the conjugation yield for bovine serum albumin (BSA) from 10% to 24% [1]. For beta-lactoglobulin (βLG), the yield gradually increased from 9% to 33% when the linker length was increased from 1 to 6 EG units [1].

Conjugation Efficiency Steric Hindrance PEG Linker Length

Mal-PEG5-PFP vs. No Linker or Very Long PEG Chains (PEG1000+): Optimized Linker Length for ADC Solubility and Aggregation Reduction

The inclusion of a PEG5 spacer in Mal-PEG5-PFP contributes to improved solubility and reduced aggregation in ADCs, a well-documented benefit of PEG linkers. While a zero-length linker offers no such advantage, very long PEG chains (>PEG1000) can significantly improve pharmacokinetics but may not be suitable for all ADC architectures [1]. Studies show that PEG2000 and PEG3500 linkers in a dual-drug conjugate improved the AUC(0-∞) by 3.81-fold and 4.21-fold respectively compared to free drug [1]. PEG linkers in ADCs are also noted to balance payload hydrophobicity, improve solubility, increase DAR, and reduce aggregation [2].

ADC Aggregation Hydrophilicity PK Profile

Mal-PEG5-PFP vs. Mal-PEG4-PFP/Mal-PEG6-PFP: A Precisely Defined Spacer for Reproducible Conjugation Outcomes

Mal-PEG5-PFP is a monodisperse compound with exactly 5 ethylene glycol units (MW: 555.45 g/mol). In contrast, many commercially available PEG linkers, especially those with higher molecular weights, can be polydisperse . This exact definition ensures batch-to-batch reproducibility in conjugation outcomes, a critical factor for process development and scale-up. While Mal-PEG4-PFP and Mal-PEG6-PFP are also monodisperse alternatives with different spacer lengths, the specific 5-unit length in Mal-PEG5-PFP has been shown to be within an optimal range for balancing steric accessibility and solubility, as supported by studies correlating EG units with conjugation yield [1].

Monodisperse PEG Spacer Length Reproducibility

Optimal Research and Industrial Application Scenarios for Mal-PEG5-PFP


Synthesis of Homogeneous ADCs with Minimized Aggregation

Mal-PEG5-PFP is ideally suited for the synthesis of next-generation ADCs requiring high DAR and low aggregation. The hydrophilic PEG5 spacer helps to mask the inherent hydrophobicity of many potent cytotoxins, preventing ADC aggregation during conjugation and in formulation . The superior hydrolytic stability of the PFP ester ensures efficient and consistent attachment of the amine-containing payload to the thiol-functionalized antibody .

Development of PROTACs with Optimized Linker Geometry

In the development of PROTACs, the linker length and composition are crucial for forming a productive ternary complex between the target protein and E3 ligase. Mal-PEG5-PFP provides a well-defined, flexible, and hydrophilic spacer of 5 ethylene glycol units, which can be critical for achieving the optimal spatial orientation for effective ubiquitination and subsequent proteasomal degradation [1].

High-Yield Bioconjugation for Protein or Peptide Labeling

For applications involving the site-specific labeling of proteins or peptides, Mal-PEG5-PFP offers a distinct advantage in yield. Its 5-unit PEG spacer is long enough to overcome steric hindrance at the protein surface, thereby increasing conjugation efficiency compared to shorter linkers [2]. This leads to higher yields of the desired bioconjugate, minimizing waste and saving on often-limited protein samples.

Process Development and Scale-Up Requiring High Reproducibility

When moving from research to pre-clinical or GMP production, reproducibility is paramount. The monodisperse and precisely defined nature of Mal-PEG5-PFP (exact 5 EG units, fixed MW) eliminates batch-to-batch variability associated with polydisperse PEG linkers . This ensures that conjugation processes are robust and scalable without the need for re-optimization, a key consideration for industrial procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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